molecular formula C7H11F2N3 B11739965 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine

3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11739965
M. Wt: 175.18 g/mol
InChI Key: HZJQGVSQWJHBEC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a base such as sodium hydroxide and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to handle the difluoromethylation reactions efficiently. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can lead to the formation of various substituted pyrazoles .

Scientific Research Applications

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(Trifluoromethyl)-1-ethyl-1H-pyrazol-4-amine
  • 3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-carboxylic acid

Uniqueness

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and ethyl groups, which impart distinct physicochemical properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl group can influence the compound’s overall hydrophobicity and binding interactions .

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C7H11F2N3/c1-3-12-4(2)5(10)6(11-12)7(8)9/h7H,3,10H2,1-2H3

InChI Key

HZJQGVSQWJHBEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)N)C

Origin of Product

United States

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